N1-(2-chlorobenzyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an oxalamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
It’s worth noting that similar thiazole derivatives have shown promising antimicrobial and antiproliferative activities . These compounds often work by interacting with specific receptors or enzymes, altering their function and leading to changes at the cellular level.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In terms of anticancer activity, these compounds may interfere with cell proliferation and induce apoptosis .
Pharmacokinetics
Similar compounds have shown promising adme properties in molecular docking studies . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate substituents.
Introduction of the Fluorophenyl Group: This step involves the Suzuki coupling reaction of the thiazole derivative with 4-fluorophenylboronic acid.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride followed by the addition of 2-chlorobenzylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c21-17-4-2-1-3-14(17)11-24-19(27)18(26)23-10-9-16-12-28-20(25-16)13-5-7-15(22)8-6-13/h1-8,12H,9-11H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMOCPCRBMNYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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